Product packaging for Fmoc-D-Pen(Bzl)-OH(Cat. No.:CAS No. 139551-73-8)

Fmoc-D-Pen(Bzl)-OH

Cat. No.: B557629
CAS No.: 139551-73-8
M. Wt: 461.6 g/mol
InChI Key: YVXKVWYRXVISMT-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Thiol-Containing Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. altabioscience.com The most widely adopted method is Fmoc-based SPPS, which offers significant advantages over older techniques like Boc/Benzyl (B1604629) chemistry due to its milder reaction conditions. altabioscience.comnih.gov In this strategy, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. iris-biotech.de This group is selectively removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to expose a free amine for the next coupling reaction. altabioscience.comuci.edu

However, the incorporation of thiol-containing amino acids such as Cysteine and its derivatives like Penicillamine (B1679230) presents unique challenges. The sulfhydryl group (-SH) is highly nucleophilic and susceptible to oxidation, necessitating a robust side-chain protecting group. altabioscience.com Furthermore, Cysteine derivatives are particularly prone to racemization (conversion between L- and D-isomers) during the carboxyl group activation step required for coupling, especially when base-mediated methods are used. Other potential side reactions include β-elimination at the C-terminal position. nih.gov Overcoming these hurdles requires careful selection of orthogonal protecting groups, coupling reagents, and reaction conditions to ensure the integrity and purity of the final peptide.

The Role of Penicillamine Derivatives in Peptide and Peptidomimetic Design

Penicillamine (Pen), or β,β-dimethylcysteine, is a non-natural amino acid that has become an invaluable tool in peptide and peptidomimetic design. nih.gov Its defining feature is the presence of two methyl groups on the β-carbon, adjacent to the sulfur atom. This gem-dimethyl substitution imposes significant steric hindrance, which restricts the conformational freedom of the peptide backbone in its vicinity. nih.gov

Researchers exploit this property to induce specific secondary structures, such as β-turns, and to constrain cyclic peptides into well-defined conformations. nih.gov By locking a peptide into its biologically active shape, the incorporation of Penicillamine can lead to several desirable outcomes:

Enhanced Receptor Selectivity: A conformationally rigid peptide may bind more precisely to its intended biological target, reducing off-target effects. For example, the substitution of Penicillamine into encephalin, an opioid peptide, resulted in a significant increase in selectivity for δ-opioid receptors. nih.gov

Increased Potency: By pre-organizing the peptide into its binding conformation, the entropic penalty of binding is reduced, often leading to higher affinity and potency. nih.gov

Improved Metabolic Stability: The steric bulk of the dimethyl groups can shield nearby peptide bonds from enzymatic degradation by proteases, thereby increasing the peptide's half-life. nih.gov

These attributes make Penicillamine a key component in the field of peptidomimetics, which aims to design molecules that mimic the structure and function of natural peptides but possess improved drug-like properties, such as stability and bioavailability. upc.edulongdom.org

Strategic Importance of the Benzyl (Bzl) Thiol Protecting Group

In Fmoc-SPPS, side-chain protecting groups must remain stable during the repeated basic treatments used to remove the Nα-Fmoc group. altabioscience.com The selection of a protecting group for the highly reactive thiol side chain is therefore a critical strategic decision. While groups like Trityl (Trt) and Acetamidomethyl (Acm) are commonly used for Cysteine and Penicillamine, the Benzyl (Bzl) group offers a different profile of stability and cleavage.

The S-benzyl group is highly stable under the basic conditions of Fmoc deprotection and the acidic conditions used to remove many other common side-chain protecting groups (e.g., tert-butyl). iris-biotech.depeptide.com The Bzl group itself is acid-labile, but its removal typically requires treatment with very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF). iris-biotech.depeptide.com

This high stability makes the Bzl group "semi-permanent" in the context of standard Fmoc-SPPS, where final cleavage from the resin and deprotection of most side chains is achieved with a milder trifluoroacetic acid (TFA) cocktail. iris-biotech.de This characteristic can be strategically employed in complex syntheses where selective deprotection is required. For instance, other acid-labile or orthogonally protected residues could be manipulated while the S-benzyl group remains intact, allowing for late-stage modifications or specific disulfide bond formation strategies.

Protecting GroupAbbreviationTypical Cleavage Condition in SPPSOrthogonality to Fmoc/TFA
TritylTrtMildly acidic (e.g., TFA) No (cleaved with TFA)
AcetamidomethylAcmIodine or mercury(II) acetateYes
Benzyl Bzl Strong acid (e.g., HF) peptide.comYes (stable to TFA)
tert-ButyltBuStrongly acidic (e.g., TFA)No (cleaved with TFA)

Table 2: Comparison of Common Thiol Protecting Groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27NO4S B557629 Fmoc-D-Pen(Bzl)-OH CAS No. 139551-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXKVWYRXVISMT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628645
Record name 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139551-73-8
Record name 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies Utilizing Fmoc D Pen Bzl Oh

Integration of Fmoc-D-Pen(Bzl)-OH into Solid-Phase Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and the Fmoc/tBu strategy is the most widely used approach due to its mild reaction conditions. nih.gov this compound is fully compatible with this strategy, where the temporary Fmoc group is removed with a mild base (typically piperidine), and the permanent side-chain protecting groups are cleaved with acid at the end of the synthesis. peptide.combiosynth.com

The incorporation of any amino acid into a growing peptide chain requires the activation of its carboxylic acid group to facilitate amide bond formation. Due to the steric hindrance from the β,β-dimethyl groups of the penicillamine (B1679230) residue, the selection of an appropriate coupling reagent is critical to ensure high efficiency and prevent incomplete reactions.

A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com For sterically hindered amino acids like D-penicillamine, more potent activating agents are often preferred. chempep.com

Common Coupling Reagents for this compound:

Reagent Class Example Reagent Name Notes
Carbodiimides DIC N,N'-Diisopropylcarbodiimide Often used with additives like HOBt or Oxyma Pure to minimize racemization. The resulting urea (B33335) byproduct is soluble in common washing solvents. bachem.com
Phosphonium Salts PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) A highly efficient reagent that does not affect amino groups, making it suitable for cyclization reactions as well. bachem.com
Aminium/Uronium Salts HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate A popular and effective coupling agent that converts the Fmoc amino acid into an active ester. Requires a base like DIPEA for activation. chempep.com

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Considered one of the most potent coupling reagents, particularly effective for difficult couplings involving hindered amino acids. chempep.com |

The standard coupling protocol involves dissolving this compound and the coupling reagent in a solvent such as N,N-dimethylformamide (DMF). A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), is added to facilitate the reaction. chempep.com To minimize potential racemization, especially with sensitive residues, the use of a weaker base like sym-collidine may be recommended. bachem.com

Orthogonality in protecting groups is a fundamental principle of SPPS, allowing for the selective removal of one type of protecting group without affecting others. peptide.combiosynth.com The standard Fmoc-based strategy is inherently orthogonal: the base-labile Fmoc group protects the Nα-terminus, while acid-labile groups, such as tert-butyl (tBu), protect reactive side chains. researchgate.net

The S-benzyl (Bzl) group of this compound fits seamlessly into this orthogonal scheme. It exhibits high stability under the basic conditions required for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF). nih.gov Furthermore, the Bzl group is resistant to the moderate acid concentrations (e.g., trifluoroacetic acid - TFA) used to cleave tBu-based side-chain protecting groups. peptide.com Cleavage of the S-benzyl group requires much stronger acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed during the final step of cleaving the peptide from the resin support. peptide.compeptide.com This differential acid lability ensures the integrity of the benzyl (B1604629) thioether throughout the chain assembly process. nih.gov

Solution-Phase Synthesis Approaches Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable technique, especially for large-scale production or the synthesis of peptide fragments. researchgate.net This method involves the stepwise coupling of protected amino acids in a suitable organic solvent, followed by purification of the intermediate product after each step.

This compound can be effectively utilized in solution-phase synthesis. The general procedure involves:

Activation and Coupling : The carboxyl group of this compound is activated using coupling reagents similar to those in SPPS (e.g., HATU, DEPBT). researchgate.netdelivertherapeutics.com It is then reacted with the free amine of another amino acid or peptide fragment in solution.

Deprotection : Following the coupling reaction and purification of the protected peptide, the N-terminal Fmoc group is removed using a base, such as piperidine, to expose the amine for the next coupling step. researchgate.net

Purification : Intermediates are typically purified by precipitation or crystallization, taking advantage of their changing solubility properties as the peptide chain grows.

The S-benzyl protecting group is well-suited for this methodology due to its stability throughout the multiple coupling and deprotection cycles. researchgate.net

Advanced Synthetic Techniques for Peptide Architectures Employing D-Pen(Bzl) Residues

The incorporation of penicillamine is often a prelude to the formation of disulfide bridges, which are critical for stabilizing the three-dimensional structure of many biologically active peptides. nih.govmonash.edu The unique properties of the penicillamine residue, including the steric bulk of its gem-dimethyl groups, can be exploited in advanced synthetic strategies. nih.gov

The formation of a disulfide bond from S-protected precursors is a two-step process: deprotection followed by oxidation.

Deprotection of the Benzyl Thioether : Before a disulfide bridge can be formed, the S-benzyl protecting group must be removed from the penicillamine residue (and any other cysteine residues). This is typically achieved during the final cleavage of the peptide from the solid-phase resin using strong acids like HF or TFMSA. nih.gov

Oxidative Folding : Once the thiol groups are free, the peptide is subjected to oxidative conditions to facilitate the formation of the disulfide bond. Several methods can be employed, and the choice can significantly impact the folding pathway and the yield of the correctly folded peptide. springernature.comresearchgate.net

Common Oxidation Methods for Disulfide Bond Formation:

Method Reagents/Conditions Characteristics
Air Oxidation Dissolving the peptide in a slightly basic aqueous buffer (pH ~8-8.5) and stirring in the presence of air. A simple and mild method, but can be slow and may lead to oligomerization.
Iodine Oxidation Treatment with iodine in an aqueous/organic solvent mixture (e.g., acetonitrile/water/TFA). nih.gov A rapid and efficient method for forming disulfide bonds. nih.gov
Potassium Ferricyanide K3[Fe(CN)6] in an aqueous buffer. A common and effective oxidizing agent for intramolecular disulfide formation. nih.gov
Redox Buffers Using a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG). Allows the peptide to reach its thermodynamically most stable disulfide-bonded conformation through thiol-disulfide exchange. nih.gov

| Dicyanocobinamide | A corrin-based catalyst used in aqueous solution. | Offers a rapid and "green" alternative with reaction times often under one hour. rsc.org |

For peptides containing multiple cysteine or penicillamine residues, controlling the connectivity of disulfide bridges is a significant synthetic challenge. Regioselective formation is crucial to obtain a single, biologically active isomer.

One powerful strategy involves the use of orthogonal thiol protecting groups. Different pairs of Cys/Pen residues are protected with groups that can be removed under distinct conditions. For instance, one pair might be protected with the acid-labile trityl (Trt) group, while another pair is protected with the acetamidomethyl (Acm) group. The Trt groups can be selectively removed first with mild acid, followed by oxidation to form the first disulfide bond. Subsequently, the Acm groups are removed using iodine, which simultaneously deprotects and oxidizes the second pair of thiols to form the second disulfide bridge. nih.gov

An alternative and elegant strategy leverages the inherent chemical properties of penicillamine. It has been demonstrated that under equilibrium conditions that allow for disulfide shuffling, the formation of a Cys-Pen heterodimeric disulfide bond is thermodynamically favored over Cys-Cys or Pen-Pen homodimeric bonds. researchgate.net This preferential pairing can be exploited to direct the oxidative folding of complex peptides towards a desired disulfide connectivity without the need for complex orthogonal protecting group schemes. researchgate.net The steric hindrance provided by the β,β-dimethyl groups of penicillamine can also slow down disulfide reshuffling, leading to greater stability of the desired isomer once formed. nih.gov

Minimization of Side Reactions during this compound Integration

The integration of sterically hindered amino acids such as this compound into peptide sequences using solid-phase peptide synthesis (SPPS) requires careful optimization of reaction conditions to mitigate the risk of undesirable side reactions. The unique structural features of penicillamine, namely the gem-dimethyl group on the β-carbon, influence its reactivity. The primary side reactions of concern during the incorporation of this compound are racemization at the α-carbon and base-catalyzed β-elimination of the S-benzyl protecting group.

Racemization

Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of the amino acid, which can occur during the activation and coupling steps of Fmoc-SPPS. slideshare.net The activation of the carboxylic acid of the Fmoc-amino acid generates an intermediate that is susceptible to racemization, particularly for residues like cysteine and its derivatives. nih.gov The extent of this side reaction is highly dependent on the coupling reagents and the base used. nih.govmdpi.com

Activation of Fmoc-protected amino acids with a coupling reagent can lead to the formation of a racemizable intermediate, which can result in the incorporation of the incorrect diastereomer into the peptide chain. nih.gov For cysteine derivatives, this process is a significant concern. Research has shown that the choice of coupling reagent plays a critical role in controlling the level of epimerization. nih.gov

Detailed Research Findings:

Studies on similar amino acids, such as Fmoc-L-Cys(Trt)-OH, have demonstrated that the degree of racemization varies significantly with the coupling method. nih.gov For instance, the use of diisopropylcarbodiimide (DIC) in conjunction with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to suppress racemization effectively. nih.gov In contrast, coupling reagents like HATU, when used with bases such as N-methylmorpholine (NMM), can lead to higher levels of racemization for sensitive amino acids. nih.gov The prolonged exposure of the activated amino acid to basic conditions is a key factor contributing to epimerization. luxembourg-bio.com Therefore, minimizing pre-activation times is a crucial strategy. merckmillipore.com

The following table summarizes the impact of different coupling conditions on racemization levels for sensitive amino acids, providing a guideline for the integration of this compound.

Coupling Reagent/Base CombinationRelative Racemization RiskRationale
HATU / NMMHighStrong activation and basic conditions promote the formation of the racemizable intermediate. nih.gov
HBTU / DIPEAModerate to HighSimilar mechanism to HATU, with the base influencing the rate of epimerization. luxembourg-bio.com
PyBOP / DIPEAModerateThe phosphonium salt-based activation can still lead to racemization, especially with extended reaction times.
DIC / OxymaLowOxyma is a less basic additive compared to HOBt, and its use with DIC minimizes base-catalyzed racemization. nih.gov
COMU / TMP or DMPLowUse of hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can reduce base-induced epimerization. luxembourg-bio.com

This interactive table is based on findings for racemization-prone amino acids and provides strategic guidance for this compound.

β-Elimination and Piperidinyl Adduct Formation

A significant side reaction associated with cysteine and its derivatives, including penicillamine, is the base-catalyzed β-elimination of the thiol protecting group during the Fmoc-deprotection step. peptide.comiris-biotech.de The standard use of piperidine to remove the Fmoc group creates a basic environment that can induce the elimination of the S-benzyl group from the penicillamine side chain. This reaction forms a dehydroalanine (B155165) intermediate. iris-biotech.de

This highly reactive dehydroalanine residue can subsequently react with piperidine present in the deprotection solution, leading to the formation of a 3-(1-piperidinyl)alanine byproduct. peptide.comiris-biotech.de This results in a modification of the peptide with a mass increase of +51 Da. peptide.com The benzyl (Bzl) protecting group is more susceptible to this elimination compared to the bulkier trityl (Trt) group, which offers greater steric hindrance against the base-catalyzed elimination. peptide.comiris-biotech.de

Detailed Research Findings:

To minimize β-elimination and the subsequent formation of piperidinyl adducts, several strategies have been developed. These primarily focus on modifying the Fmoc deprotection conditions.

Use of Alternative Bases: Replacing piperidine with a weaker or more sterically hindered base can suppress the elimination reaction. Piperazine has been shown to be effective in reducing base-induced side reactions while still efficiently removing the Fmoc group. biotage.comresearchgate.net

Additive Inclusion: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the standard piperidine deprotection solution can help to reduce the effective basicity and suppress side reactions like aspartimide formation, a principle that can be applied to mitigate other base-labile reactions. peptide.comresearchgate.net

Reduced Deprotection Time: Minimizing the exposure of the peptide to the basic deprotection solution can decrease the extent of the side reaction. merckmillipore.com This can be achieved by reducing the reaction time or performing repeated, shorter treatments. iris-biotech.de

The table below outlines various strategies to suppress β-elimination during the integration of this compound.

StrategyReagents / ConditionsEfficacy in Minimizing β-EliminationReference
Alternative Base20% Piperazine in DMFHighReduces the propensity for base-catalyzed elimination compared to piperidine. biotage.comresearchgate.net
Additive Use20% Piperidine in DMF + 0.1 M HOBtModerateHOBt acts as a proton source, quenching the reactive intermediates and lowering the effective basicity. peptide.comresearchgate.net
Reduced ExposureShorter deprotection times (e.g., 2 x 5 min)ModerateDecreases the overall time the peptide is exposed to basic conditions. merckmillipore.com
Auxiliary Base1-2% DBU in DMFUse with cautionDBU is a strong, non-nucleophilic base that can speed up Fmoc removal but may also promote elimination if not carefully controlled. iris-biotech.de

This interactive table summarizes proven methodologies for minimizing β-elimination of protected cysteine and its derivatives.

By carefully selecting coupling reagents and optimizing deprotection protocols, the successful incorporation of this compound into peptide sequences can be achieved with minimal side products, ensuring the synthesis of the target peptide with high fidelity.

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
Boctert-butyloxycarbonyl
BzlBenzyl
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
DICN,N'-Diisopropylcarbodiimide
DIPEAN,N'-Diisopropylethylamine
DMP2,6-Dimethylpyridine
DMFN,N-Dimethylformamide
Fmoc9-Fluorenylmethoxycarbonyl
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HOBt1-Hydroxybenzotriazole
NMMN-Methylmorpholine
OxymaEthyl 2-cyano-2-(hydroxyimino)acetate
PenPenicillamine
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
TMP2,4,6-Trimethylpyridine
TrtTrityl (Triphenylmethyl)

Applications and Functional Contributions of Fmoc D Pen Bzl Oh Derived Peptides

Design and Synthesis of Conformationally Constrained Peptides

The incorporation of D-penicillamine, facilitated by Fmoc-D-Pen(Bzl)-OH, is a key strategy in creating peptides with restricted flexibility. This conformational constraint is a direct result of the unique structural features of the penicillamine (B1679230) residue.

The presence of two methyl groups on the β-carbon of the D-penicillamine residue, a feature of the β,β-dimethylcysteine backbone, introduces significant steric hindrance. annualreviews.org This steric bulk restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. nih.gov The result is a more rigid peptide structure, which can favor specific secondary structures like β-turns. nih.govnih.gov This rigidity can also contribute to increased resistance against enzymatic degradation by proteases, a common challenge with linear peptides. uminho.ptmdpi.com The introduction of these gem-dimethyl groups distinguishes penicillamine from the naturally occurring cysteine, providing enhanced structural rigidity.

Penicillamine residues are frequently used to introduce topological constraints, particularly through cyclization. nih.govsigmaaldrich.com The thiol group of the penicillamine side chain can form a disulfide bridge with another cysteine or penicillamine residue within the peptide sequence. This cyclization creates a ring structure that severely limits the conformational possibilities of the peptide. annualreviews.orgnih.gov For instance, the substitution of cysteine with penicillamine in enkephalin analogues to form 13-membered cyclic peptides has been shown to constrain the peptide into a β-turn conformation. nih.gov These topological constraints are crucial for enhancing receptor selectivity and potency. nih.gov The strategic placement of penicillamine can lead to the formation of well-defined three-dimensional structures, which is essential for specific molecular recognition and biological function. annualreviews.orgnih.gov

Development of Peptidomimetics with Enhanced Structural and Functional Properties

The unique conformational effects of D-penicillamine make it a valuable tool in the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with improved properties.

β-turns are common secondary structures in peptides and proteins that are often critical for molecular recognition. researchgate.net The incorporation of D-penicillamine is a well-established strategy for inducing and stabilizing β-turn conformations. nih.govresearchgate.net For example, the highly selective δ-opioid receptor ligand, c[D-Pen2, D-Pen5]enkephalin (DPDPE), owes its potent and selective activity to the β-turn conformation enforced by the two D-penicillamine residues. nih.gov Computational and experimental studies, including NMR and X-ray crystallography, have confirmed the presence of a stable β-turn in DPDPE. nih.gov Beyond β-turns, D-penicillamine can be incorporated into various other constrained scaffolds to create peptidomimetics with desired three-dimensional arrangements of pharmacophoric groups. annualreviews.orgupc.edu

The introduction of D-penicillamine into a peptide sequence can dramatically alter its biological activity. nih.gov By constraining the peptide's conformation, penicillamine can enhance its binding affinity and selectivity for a specific biological target. nih.govnih.gov For instance, the replacement of cysteine with penicillamine in enkephalin led to a significant increase in selectivity for δ-opioid receptors over μ-opioid receptors. nih.govnih.gov This is because the constrained conformation fits more precisely into the binding pocket of the target receptor. nih.gov Furthermore, the increased enzymatic stability of penicillamine-containing peptides contributes to a longer duration of action in biological systems. mdpi.com The strategic use of D-penicillamine has led to the development of potent and selective agonists and antagonists for a variety of receptors. nih.gov

Peptide/Peptidomimetic Modification Effect Reference(s)
Enkephalin AnaloguesSubstitution of Cys with D-Pen to form cyclic peptidesIncreased δ-opioid receptor selectivity and potency; induction of β-turn conformation. nih.govnih.gov
Somatostatin AnaloguesIncorporation of PenGain-of-function at the off-target μ-opioid receptor. nih.gov
OxytocinSubstitution of Cys with L-PenMaintained agonistic activity. nih.gov
OxytocinReplacement of Cys with L-Pen at position 1Change from agonistic to antagonistic activity. nih.gov
α-conotoxin RgIASelective Pen substitutions and other amino acid replacements9000-fold increased potency on the human α9α10 nAChR and improved resistance to disulfide shuffling. nih.gov

Role in the Synthesis of Peptide-Based Bioconjugates

While the primary application of this compound is in creating conformationally constrained peptides and peptidomimetics, its utility can extend to the synthesis of peptide-based bioconjugates. The benzyl (B1604629) (Bzl) protecting group on the thiol side chain is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comnih.gov This allows for the selective deprotection of the thiol group at a later stage, enabling its use as a handle for conjugation.

After the peptide chain is assembled, the benzyl group can be removed to expose the reactive thiol of the D-penicillamine residue. This thiol can then be selectively modified through various chemical reactions, such as maleimide (B117702) chemistry or thiol-ene reactions, to attach other molecules. These molecules can include fluorescent dyes for imaging, cytotoxic drugs for targeted cancer therapy, or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. The conformational constraints introduced by the D-penicillamine residue can also serve to present the conjugated moiety in a well-defined orientation, which can be advantageous for its interaction with its target.

Site-Selective Modification and Conjugation Strategies

The introduction of D-penicillamine, a non-proteinogenic amino acid characterized by β,β-dimethylcysteine, into a peptide sequence provides significant steric hindrance. This unique structural feature can influence the peptide's conformation and enhance its resistance to enzymatic degradation. The benzyl (Bzl) protecting group on the thiol side chain of this compound is crucial for directing site-selective modifications. In solid-phase peptide synthesis (SPPS), the Fmoc group on the N-terminus is removed at each cycle, while the Bzl group remains stable. This orthogonality allows for the specific deprotection and subsequent modification of the thiol group at a desired step in the synthesis or post-synthesis.

This selective deprotection is the cornerstone of various conjugation strategies. For instance, after the peptide chain is assembled, the Bzl group can be removed to expose a reactive thiol group. This thiol can then be selectively targeted for the attachment of various molecules, including fluorescent labels, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) to improve pharmacokinetic profiles. rsc.org This site-selective approach ensures the creation of homogeneous products with a precise drug-to-antibody ratio (DAR) in ADCs, which has been shown to result in superior pharmacological profiles compared to heterogeneous mixtures. rsc.org

Research has demonstrated the use of different protecting groups on cysteine and penicillamine residues to achieve regioselective disulfide bond formation in complex peptides. researchgate.net The strategic placement of D-Pen(Bzl) allows for controlled cyclization and the introduction of conformational constraints, which can be critical for mimicking or stabilizing bioactive conformations of peptides. nih.govnih.gov For example, the development of potent and selective opioid receptor ligands has been achieved through such cyclization strategies. nih.gov

Integration into Click Chemistry Enabled Peptide Modifications

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for peptide modification due to its high efficiency, specificity, and biocompatibility. Peptides derived from this compound can be readily integrated into click chemistry workflows. While the D-Pen(Bzl) residue itself does not directly participate in the standard azide-alkyne click reaction, its strategic placement within a peptide allows for the incorporation of other functionalities that do.

For instance, a peptide can be synthesized containing both a D-Pen(Bzl) residue for structural purposes and another amino acid bearing an azide (B81097) or alkyne side chain. The presence of the bulky D-Pen(Bzl) can influence the local conformation, potentially modulating the accessibility and reactivity of the click handle.

Furthermore, the thiol group of the penicillamine, after deprotection of the Bzl group, can be modified with a linker containing an azide or alkyne group. This post-synthetic modification strategy allows for the site-specific introduction of a click chemistry handle. This enables the subsequent conjugation of a wide array of molecules, such as imaging agents, targeting ligands, or nanoparticles, with high precision. issuu.com This approach is particularly valuable for creating complex biomolecular constructs where specific spatial arrangement of different components is required for function. The ability to attach peptides to surfaces via click chemistry is also a significant application, enabling the development of functionalized materials and biosensors. nist.govdiva-portal.org

Emerging Applications in Materials Science and Nanotechnology

The unique properties of peptides containing D-penicillamine are increasingly being harnessed in materials science and nanotechnology to create novel functional materials. nih.gov These peptides can self-assemble into well-ordered nanostructures like fibrils, ribbons, and vesicles, driven by non-covalent interactions. nih.gov The incorporation of D-amino acids, such as D-penicillamine, can enhance the enzymatic stability of these self-assembling structures. frontiersin.org

Functionalized Surfaces and Nanomaterials

Peptides containing D-Pen(Bzl) can be used to functionalize surfaces and create advanced nanomaterials. mdpi.com The peptide backbone can be designed to self-assemble, while the penicillamine residue provides a site for specific interactions or further modifications. For example, peptides can be immobilized on surfaces to create biocompatible coatings for medical implants. rsc.orgmdpi.com These peptide-coated surfaces can promote cell adhesion, prevent biofouling, or exhibit antimicrobial properties. rsc.org

The ability to control the self-assembly of these peptides allows for the creation of various nanostructures. nih.gov These peptide-based nanomaterials are being explored for applications in drug delivery, where they can encapsulate therapeutic agents and release them in a controlled manner. frontiersin.org The steric bulk of the D-penicillamine can influence the packing and morphology of the resulting nanostructures, providing a means to tune their properties.

Catalysis and Sensor Technology Applications

Peptides are emerging as versatile components in the development of novel catalysts and sensors. ethz.chtitech.ac.jp Short peptides can be designed to act as catalysts for specific chemical reactions, offering an alternative to traditional enzymes. ethz.ch The incorporation of D-penicillamine can introduce specific conformational constraints that may enhance the catalytic activity or selectivity of the peptide. Recent studies have shown that inducing coacervation in catalytic peptides can lead to structured domains that significantly enhance their catalytic efficiency. nih.gov

In sensor technology, peptides are used as recognition elements due to their ability to bind to specific target molecules with high affinity and selectivity. titech.ac.jpplos.org Peptides containing D-penicillamine can be immobilized on sensor surfaces, such as gold nanoparticles or graphene, to create highly sensitive and specific biosensors. mdpi.comtitech.ac.jp The unique binding properties conferred by the penicillamine residue can be exploited for the detection of various analytes, from small molecules to large proteins. For instance, peptide-functionalized quantum dots have been used for fluorescence monitoring in cancer cells. mdpi.com

Below is a table summarizing the key applications discussed:

Application Area Specific Use of this compound Derived Peptides Key Research Findings
Site-Selective Modification Introduction of steric hindrance and enzymatic stability. nih.govEnables precise conjugation of molecules like drugs and labels. rsc.org
Click Chemistry Post-synthetic introduction of click handles via the thiol group.Facilitates efficient and specific bioconjugation. issuu.comnist.gov
Functionalized Surfaces Creation of biocompatible and antimicrobial coatings. rsc.orgImproves the performance of medical implants and materials. mdpi.com
Nanomaterials Self-assembly into ordered nanostructures for drug delivery. nih.govfrontiersin.orgAllows for the controlled release of therapeutic agents.
Catalysis Development of peptide-based catalysts with enhanced activity. ethz.chConformational constraints can improve catalytic efficiency. nih.gov
Sensor Technology Use as recognition elements in highly sensitive biosensors. titech.ac.jpplos.orgEnables the specific detection of a wide range of analytes. mdpi.com

Advanced Characterization and Computational Approaches for Fmoc D Pen Bzl Oh Containing Peptides

Spectroscopic Analysis of Conformational Features (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)

Spectroscopic techniques are paramount for elucidating the structural and conformational properties of peptides incorporating Fmoc-D-Pen(Bzl)-OH. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), provides detailed information about the local environment of atoms within the peptide, including the penicillamine (B1679230) residue. Changes in chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations can reveal insights into secondary structure elements, such as β-turns, and the influence of the penicillamine moiety on peptide folding nih.govnih.govumich.eduunina.itacs.orguodiyala.edu.iq. For instance, studies on penicillamine-containing peptides have shown distinct NMR signals for the methyl groups and the sulfur-bound benzyl (B1604629) moiety, which can be sensitive to conformational changes or metal coordination nih.govrsc.org.

Table 4.1.1: Illustrative ¹H NMR Chemical Shift Data for Penicillamine-Containing Peptides

Residue/GroupTypical Chemical Shift (δ, ppm)SolventNotesReference
Penicillamine Methyl Groups (geminal)1.10–1.32 (m, 21H)DMSO-d₆Broad multiplet indicating multiple methyl groups nih.gov
Penicillamine β-CH₃1.45 (s, 3H)DMSO-d₆Singlet, likely representing one of the geminal methyls nih.gov
Penicillamine β-CH₃1.99 (s, 2H)DMSO-d₆Singlet, potentially another methyl or methylene (B1212753) group nih.gov
Benzyl CH₂ (S-Bzl)3.68–3.92 (m, 5H)DMSO-d₆Multiplet, indicating protons on the benzyl group attached to sulfur nih.gov
Fmoc NH4.80 (d, J=9.5Hz)DMSO-d₆Doublet for the proton on the Fmoc-protected amine nih.gov

Mass Spectrometry for Peptide Sequence and Purity Validation

Mass spectrometry (MS) is indispensable for confirming the molecular weight of synthesized peptides and verifying their amino acid sequence. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are widely used. ESI-MS can provide accurate mass-to-charge (m/z) ratios, allowing for the calculation of the peptide's molecular weight, which should correspond to the theoretical mass of the peptide sequence including this compound. Fragmentation patterns obtained through tandem MS (MS/MS) can confirm the sequence by identifying characteristic fragment ions resulting from the cleavage of peptide bonds uodiyala.edu.iqnih.govrsc.orgnih.gov. The presence of the S-benzyl group on penicillamine will also contribute specific mass increments that can be verified. High-resolution MS (HRMS) offers even greater accuracy, enabling the determination of elemental composition.

Table 4.2.1: Illustrative Mass Spectrometry Data for Peptide Characterization

TechniqueObserved m/z ([M+H]⁺)Expected m/z ([M+H]⁺)Purity (HPLC)NotesReference
ESI-MS646~646 (for a specific peptide)N/AMolecular ion peak confirming mass nih.gov
HPLC-MSN/AN/A98%Combined HPLC and MS analysis rsc.org
MALDI-TOF1250.4~1250.4 (for a specific peptide)N/AMolecular ion peak rsc.org

Chromatographic Techniques for Separation and Characterization of Complex Peptide Mixtures

Analytical HPLC is used to quantify the purity of the final peptide product, typically reported as a percentage based on peak area at a specific UV wavelength (e.g., 214 nm or 280 nm). Impurities, such as deletion sequences, incompletely deprotected peptides, or side-reaction products, will elute at different retention times. The development of robust HPLC methods is essential for ensuring the quality and reproducibility of peptide synthesis.

Table 4.3.1: Illustrative HPLC Purity Data

Compound/Peptide TypePurity (HPLC)NotesReference
This compound (as building block)≥ 98%Standard purity for synthesis chemimpex.com
Synthesized Peptides containing Penicillamine≥ 95%Typical purity required for biological studies nih.govrsc.orgnih.gov
Fmoc-Amino Acids (general)≥ 98.5%High purity for SPPS glschina.com

Theoretical Conformational Analysis and Molecular Modeling of Penicillamine-Containing Peptides

Theoretical approaches, including molecular modeling and computational simulations, are vital for predicting and understanding the three-dimensional structures and dynamic behaviors of peptides incorporating this compound. These methods complement experimental spectroscopic data by providing atomic-level detail and exploring conformational landscapes.

Molecular dynamics (MD) simulations and conformational searches (e.g., Monte Carlo methods) can predict the preferred conformations of peptides containing this compound. The bulky nature of the penicillamine residue, with its geminal methyl groups and the S-benzyl substituent, can impose significant steric constraints, influencing the peptide backbone dihedral angles (φ and ψ) and side-chain rotamers. These simulations can predict the propensity for specific secondary structures, such as β-turns or helical segments, and how these are modulated by the penicillamine insertion nih.govacs.orgnih.govrsc.orgunibo.it. For example, studies on DPDPE (a cyclic enkephalin analog containing D-penicillamine) have shown that penicillamine residues can stabilize β-turn conformations nih.govumich.edu. Computational analysis can also predict distances between specific atoms or residues, which can be compared with experimental NOE data from NMR studies.

Table 4.4.1.1: Illustrative Conformational Parameters from Modeling Studies

ParameterValue/RangeNotesReference
β-turn PropensityHighPenicillamine residues often stabilize β-turns nih.govumich.edu
Distance between α-carbons (i to i+3)< 7 Å (in β-turn)Indicative of β-turn formation nih.gov
Conformational FlexibilityModulated by bulky side chainsPenicillamine's structure influences flexibility nih.govrsc.org

Note: Specific numerical values for distances and dihedral angles are highly sequence-dependent and would typically be found in detailed computational studies.

Once potential structures of peptides containing this compound are predicted, molecular modeling can be extended to simulate their interactions with target receptors or other biomolecules. Docking studies can predict preferred binding modes, identifying key interactions between the peptide and the receptor's binding site, including potential contributions from the penicillamine side chain or the benzyl group. Molecular dynamics simulations can further explore the stability of these ligand-receptor complexes and the dynamic changes in conformation upon binding. These simulations are crucial for understanding structure-activity relationships (SAR) and for rational drug design, helping to explain how the specific modifications introduced by this compound contribute to binding affinity and selectivity.

Compound List:

this compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-benzyl-D-penicillamine)

DPDPE ([D-Pen², D-Pen⁵]enkephalin)

Fmoc-D-Pen(Trt)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-penicillamine)

Fmoc-Pen(Acm)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-acetamidomethyl-D-penicillamine)

Fmoc-Cys(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-benzyl-L-cysteine)

Fmoc-Cys(Trt)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine)

Fmoc-Tyr(Bzl)-OH

Fmoc-D-Pen(Mob)-Gly-OH

Boc-Tyr(tBu)-D-Pen(Mob)-Gly-OH

Fmoc-D-Pen(Trt)-Wang Resin

Fmoc-D-Cys(Trt)-Wang Resin

Smoc-L-Cys(Trt)-OH

Tyr-D-Pen-Gly-Phe-D-PenOH (DPDPE)

Challenges and Future Perspectives in Research Involving Fmoc D Pen Bzl Oh

Overcoming Synthetic Difficulties in Complex Peptide Assemblies

The synthesis of peptides incorporating Fmoc-D-Pen(Bzl)-OH, especially in complex or lengthy sequences, can encounter several hurdles. While Fmoc-SPPS is a robust methodology, the presence of the thiol group, even when protected, requires careful consideration.

Coupling Efficiency: While generally efficient, the steric bulk of this compound might influence coupling kinetics in certain sequences, potentially requiring optimized coupling reagents or longer reaction times to achieve complete incorporation nih.govaltabioscience.com.

Side Reactions: The benzyl (B1604629) protecting group for the thiol is typically stable under Fmoc deprotection conditions (piperidine) but can be susceptible to cleavage under strong acidic conditions used for final peptide cleavage from the resin. This necessitates careful selection of cleavage cocktails to avoid premature deprotection or unwanted side reactions involving the thiol researchgate.netrsc.orgwikipedia.org. Furthermore, like other amino acids, this compound can be prone to side reactions such as aspartimide formation if adjacent to aspartic acid residues, although this is more related to the peptide sequence context than the penicillamine (B1679230) itself nih.govacs.org.

Purification: Peptides containing modified amino acids can sometimes present purification challenges due to altered hydrophobicity or charge distribution. Ensuring complete removal of the benzyl protecting group and any byproducts during cleavage and subsequent purification steps is crucial for obtaining high-purity peptides.

Expanding the Scope of Penicillamine-Modified Peptides in Diverse Research Fields

The unique properties of penicillamine, including its thiol group and the presence of two methyl groups at the beta-carbon, offer significant potential for expanding the applications of peptides.

Enhanced Stability and Conformational Rigidity: The β,β-dimethyl substitution on penicillamine can impart increased conformational rigidity to peptides compared to cysteine. This can lead to improved stability against proteolysis and influence receptor binding affinity and selectivity nih.govnih.gov. For instance, penicillamine substitutions have been explored to enhance potency and selectivity in conotoxins targeting nicotinic acetylcholine (B1216132) receptors, showing significant improvements in potency and resistance to disulfide shuffling nih.govacs.org.

Metal Chelation and Catalysis: Penicillamine's sulfur atom, along with its amino and carboxyl groups, makes it an effective chelating agent. Peptides incorporating penicillamine can be designed for metal binding applications, such as in metallopeptides mimicking enzyme active sites. For example, a metallopeptide incorporating D-penicillamine was designed to mimic the nickel-containing superoxide (B77818) dismutase (NiSOD) enzyme, demonstrating effective nickel binding and catalytic activity rsc.org.

Controlled Release and Bioconjugation: The thiol group of penicillamine can be utilized for site-specific bioconjugation or for creating disulfide bonds with tunable reductive stability. This is particularly relevant in the development of gene delivery peptides, where disulfide bonds formed with penicillamine can offer greater reductive stability than those formed with cysteine, allowing for controlled release of DNA within cells nih.gov.

Development of Next-Generation Protecting Groups for Thiol Residues in Peptide Synthesis

While the benzyl (Bzl) group is a well-established protecting group for thiols in peptide synthesis, ongoing research aims to develop even more versatile and orthogonal protecting groups.

Comparison with Benzyl Protection: The benzyl group is generally stable to the basic conditions used for Fmoc removal but requires strong acidic conditions (e.g., HF, TMSBr) or reducing agents (Na/NH3) for cleavage, which can sometimes be harsh or lead to side reactions researchgate.netrsc.orgwikipedia.org. This has driven the search for alternatives.

Emerging Protecting Groups: Research into new thiol protecting groups focuses on achieving greater orthogonality, milder cleavage conditions, and compatibility with complex peptide structures. Examples of groups explored for cysteine, which are also relevant for penicillamine, include trityl (Trt), acetamidomethyl (Acm), and various photolabile groups researchgate.netnih.govissuu.com. The development of groups that can be selectively removed under mild conditions, potentially even photochemically or enzymatically, is a key area of advancement. For instance, photoactivatable protecting groups allow for wavelength-selective cleavage of binary mixtures of protected cysteine derivatives nih.gov. The exploration of "safety-catch" linkers also offers new avenues for controlled deprotection acs.org.

Integration with High-Throughput Synthesis and Screening Platforms for Discovery Research

The efficiency and automation of Fmoc-SPPS make it highly compatible with high-throughput synthesis (HTS) and screening platforms, enabling rapid discovery of novel peptide therapeutics and probes.

Automated Synthesis: this compound can be readily incorporated into automated peptide synthesizers, allowing for the rapid generation of peptide libraries. The availability of Fmoc-protected amino acids in high purity and at scale is critical for these applications altabioscience.comnih.gov.

Combinatorial Libraries: The use of this compound in combinatorial chemistry allows for the systematic exploration of structure-activity relationships. By varying the position and context of penicillamine residues within peptide sequences, researchers can rapidly identify lead compounds with desired pharmacological properties, such as enhanced potency, selectivity, or stability nih.govacs.orgnih.gov.

Drug Discovery Pipelines: Integrating this compound into HTS workflows accelerates the identification of novel peptide-based drugs. Its incorporation can lead to peptides with improved drug-like properties, such as increased resistance to degradation or enhanced target binding, making them more viable candidates for therapeutic development nih.govacs.orgunivie.ac.at.

Q & A

Q. What are the optimal conditions for incorporating Fmoc-D-Pen(Bzl)-OH into solid-phase peptide synthesis (SPPS)?

this compound is used in Fmoc-based SPPS, where the Fmoc group protects the α-amine during coupling. The coupling reaction typically employs activating agents like DIC/HOBt or DCC in solvents such as DMF. The benzyl (Bzl) group on the penicillamine side chain provides orthogonal protection for the thiol group. After coupling, Fmoc deprotection is achieved using 20% piperidine in DMF. Critical parameters include reaction time (30–60 minutes), temperature (room temperature), and solvent purity to avoid side reactions .

Q. How does the benzyl (Bzl) protection on the penicillamine side chain influence peptide stability during synthesis?

The Bzl group prevents undesired oxidation or disulfide bond formation of the thiol group during synthesis. This protection is stable under basic Fmoc deprotection conditions (piperidine) but can be selectively removed post-synthesis using strong acids like HF or TFMSA for downstream functionalization .

Q. What purification strategies are recommended for peptides containing this compound residues?

Reverse-phase HPLC with a C18 column is standard, using gradients of acetonitrile/water (0.1% TFA). The hydrophobic Bzl group increases retention time, aiding separation. Mass spectrometry (ESI-TOF) should confirm molecular weight, while analytical HPLC (≥95% purity) validates product integrity .

Q. What are the solubility characteristics of this compound, and how do they affect reaction efficiency?

The compound is highly soluble in DMF and DMSO but poorly soluble in water or dichloromethane. Pre-dissolving in DMF (0.1–0.2 M) ensures efficient coupling. Sonication or warming to 37°C may enhance solubility for concentrated solutions .

Q. How should this compound be stored to maintain stability?

Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent moisture absorption and oxidation. Prolonged exposure to light or room temperature can degrade the Fmoc group, reducing coupling efficiency .

Advanced Research Questions

Q. How can racemization be minimized when using this compound in peptide synthesis?

Racemization risk arises during base-mediated Fmoc deprotection. Using milder bases (e.g., 4-methylpiperidine instead of piperidine) and lower temperatures (0–4°C) reduces epimerization. Monitoring by chiral HPLC or circular dichroism (CD) spectroscopy is advised for stereochemical validation .

Q. What analytical methods resolve contradictions in disulfide bond formation kinetics involving this compound?

Conflicting data on disulfide bond kinetics may stem from incomplete Bzl deprotection or oxidation conditions. Use Ellman’s assay to quantify free thiols post-deprotection. Kinetic studies under controlled pH (7.4–8.5) and oxidants (e.g., DMSO or air) can clarify discrepancies. LC-MS/MS tracks intermediate species .

Q. How do steric effects from the Bzl group impact coupling efficiency in long or structured peptides?

The bulky Bzl group may hinder coupling in sterically constrained regions (e.g., β-sheet motifs). Strategies include:

  • Using stronger activators (e.g., HATU instead of HOBt).
  • Extending coupling times (2–4 hours).
  • Incorporating pseudoproline dipeptides to reduce aggregation .

Q. What are the implications of residual Bzl protection after global deprotection in peptide therapeutics?

Incomplete Bzl removal can alter bioactivity or cause toxicity. Validate deprotection via TLC (silica gel, ethyl acetate/hexane) or NMR (absence of aromatic Bzl protons at ~7.2 ppm). Repurification via ion-exchange chromatography may be necessary .

Q. How can computational modeling optimize the use of this compound in peptide-drug conjugates?

Molecular dynamics (MD) simulations predict conformational effects of Bzl-protected penicillamine in target binding pockets. Density functional theory (DFT) calculates thiol group reactivity post-deprotection. These models guide rational design of conjugates with enhanced stability or targeting .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR (¹H, ¹³C), HRMS, and HPLC data to confirm compound identity and purity.
  • Contradiction Management : Replicate experiments under standardized conditions (e.g., inert atmosphere for oxidation-sensitive steps) to resolve conflicting literature reports.
  • Safety Protocols : Always handle this compound in a fume hood with nitrile gloves and lab coats, as per OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.